molecular formula C25H26N4O3S B11642517 (6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642517
M. Wt: 462.6 g/mol
InChI Key: RELOZCZTWHODSY-VHDUERLVSA-N
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Description

The compound “(6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a phenyl-substituted hydrazine with a suitable aldehyde, followed by cyclization with a thiourea derivative. The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, thiadiazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and materials.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Medicine

In medicine, thiadiazolopyrimidines are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds are used in the development of new materials, such as polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of thiadiazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazoles: Known for their antimicrobial and anticancer properties.

    Pyrimidines: Widely studied for their role in DNA and RNA synthesis.

    Thiazolopyrimidines: Investigated for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

The compound “(6Z)-5-IMINO-6-({4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is unique due to its specific structural features, such as the imino group and the phenyl-substituted ethoxy moiety. These features may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O3S/c1-16(2)13-22-28-29-23(26)21(24(30)27-25(29)33-22)15-18-7-9-19(10-8-18)31-11-12-32-20-6-4-5-17(3)14-20/h4-10,14-16,26H,11-13H2,1-3H3/b21-15-,26-23?

InChI Key

RELOZCZTWHODSY-VHDUERLVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C

Origin of Product

United States

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